molecular formula C51H69FeN6O9 B15287414 Inulinase CAS No. 9025-67-6

Inulinase

Cat. No.: B15287414
CAS No.: 9025-67-6
M. Wt: 966.0 g/mol
InChI Key: QHDCXTJBKHLQDX-UHFFFAOYSA-N
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Description

Inulinase is an enzyme that belongs to the hydrolase class, specifically glycosylases, which hydrolyze glycosidic bonds. It catalyzes the hydrolysis of inulin, a polysaccharide composed of fructose units, into fructose and fructooligosaccharides. This compound is widely used in the food industry for the production of high-fructose syrups and inulooligosaccharides, which are low-calorie sweeteners and prebiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inulinase can be produced through microbial fermentation using various microorganisms such as fungi, bacteria, and yeasts. The production process involves the cultivation of these microorganisms in a suitable medium containing inulin as the substrate. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize enzyme yield .

Industrial Production Methods: Industrial production of this compound typically involves solid-state fermentation or submerged fermentation. Solid-state fermentation uses solid substrates like wheat bran, soy bran, and oat bran, while submerged fermentation uses liquid media. The enzyme is then extracted, purified, and concentrated for commercial use .

Chemical Reactions Analysis

Types of Reactions: Inulinase primarily catalyzes the hydrolysis of inulin into fructose and fructooligosaccharides. This reaction involves the cleavage of β-2,1-glycosidic bonds in inulin .

Common Reagents and Conditions: The hydrolysis reaction requires water and is typically carried out at an optimum temperature range of 40-80 degrees Celsius and a pH range of 4.0-6.0. The reaction can be enhanced by using recombinant inulinases, which offer higher activity and stability .

Major Products: The major products of inulin hydrolysis by this compound are fructose and fructooligosaccharides. These products are widely used in the food industry as sweeteners and prebiotics .

Scientific Research Applications

Inulinases are enzymes that hydrolyze inulin, a fructose polymer found in some plants, and have several biotechnological applications . They are produced by plants, filamentous fungi, yeasts, and bacteria . Inulinases are categorized as either exo-inulinases (fructan β-fructosidase) or endo-inulinases (β-2-1-D-fructan fructan hydrolase), which can act alone or in synergy to hydrolyze inulin-producing fructans .

Scientific Research Applications

  • Production of Fructooligosaccharides (FOS) : Inulinases are used to synthesize FOS, which are prebiotics with various health benefits . Recent studies have focused on optimizing the production of inulinases for FOS synthesis, including the use of agro-industrial substrates .
  • Enzyme Engineering : Research on the interaction between inulin and inulinases has provided insights into oligosaccharide formation, offering new perspectives on enzyme engineering .
  • Waste Valorization: Inulinases can treat agro-industrial residues to produce high-value-added products. Studies have shown that peach-palm residue can be used as a substrate for this compound production, with comparable efficiency to coffee residues and extracts .
  • Biofuel Production : this compound-expressing microorganisms have potential applications in the transformation of inulin into bioethanol .
  • Antibacterial Applications : this compound enzymes obtained from Nocardiopsis species show antibacterial activity against Staphylococcus aureus, K. pneumoniae, and P. aeruginosa .

Industrial Applications

  • Food Industry : this compound is used to produce fructose syrup and fructo-oligosaccharides, mainly in the food industry . Inulin is also used as a fat or sugar replacer in the food industry, providing fewer calories than digestible carbohydrates and a mild sweetness .
  • Dairy Products : Inulin can be used as a fat replacer in non-fat functional dairy products, improving firmness due to increased microbial activity .
  • Bioconversion : Agro-industrial residues can be used for bioconversion, resulting in the production of this compound .

Health Benefits

  • Prebiotic Effects : Inulin is a prebiotic dietary fiber that promotes the growth of beneficial bacteria in the colon . It can help restore microbial stability in patients with intestinal irregularities, favoring microbial balance and assisting in overcoming epithelial difficulties through prebiotic action .
  • Disease Prevention : Inulin may decrease the risk of intestinal tract diseases, such as irritable bowel disease, ulcerative colitis, Crohn’s disease, and inflammatory bowel disease . It has also been shown to prevent colon carcinogenesis in rats, mice, and humans .
  • Mineral Absorption : Inulin enhances mineral absorption by reducing intestinal pH, which increases the bioavailability of calcium .
  • Cholesterol Reduction : Inulin can decrease plasma cholesterol and triacylglycerol levels and prevent triacylglycerol accumulation in the liver .

Case Studies

  • Aspergillus welwitschiae : this compound cocktails derived from Aspergillus welwitschiae, cultivated in media comprising agromaterials that stimulate FOS production, have demonstrated potential for the generation of this bioproduct .
  • Kluyveromyces marxianus : Sequential optimization of solid-state fermentation parameters for this compound production by Kluyveromyces marxianus using brewery waste exemplifies the potential of biotechnology in industrial processes . The yeast Kluyveromyces marxianus is also the source of this compound activity from Aguamiel .
  • Peach-Palm Residue : The use of peach-palm residue as a substrate for this compound production yielded significant results in terms of enzymatic yield .

Challenges and Future Directions

Mechanism of Action

Inulinase catalyzes the hydrolysis of inulin by breaking the β-2,1-glycosidic bonds between fructose units. This reaction occurs with the assistance of water and results in the formation of fructose and fructooligosaccharides. The enzyme’s active site binds to the inulin substrate, facilitating the cleavage of the glycosidic bond .

Comparison with Similar Compounds

Inulinase is unique in its ability to specifically hydrolyze inulin into fructose and fructooligosaccharides. Similar enzymes include:

This compound stands out due to its specificity for inulin and its applications in producing high-fructose syrups and prebiotics .

Biological Activity

Inulinase is an enzyme that catalyzes the hydrolysis of inulin, a fructan polysaccharide, into fructose and oligosaccharides. It is primarily produced by various microorganisms, including fungi and bacteria, and plays a significant role in both industrial applications and human health. This article explores the biological activity of this compound, its production, characterization, and potential applications based on recent research findings.

This compound operates by cleaving the β(2→1) glycosidic bonds in inulin. The enzyme can be classified into two types:

  • Exothis compound : Hydrolyzes terminal fructofuranosyl units from the non-reducing ends of inulin.
  • Endothis compound : Acts on internal bonds, producing shorter fructooligosaccharides (FOS) and free fructose.

The enzymatic reaction can be summarized as follows:

InulinThis compoundFructose+Oligofructoses\text{Inulin}\xrightarrow{\text{this compound}}\text{Fructose}+\text{Oligofructoses}

2. Production and Purification

Recent studies have optimized the production of this compound using various microbial strains. For instance, Rhizopus oryzae has been shown to produce significant amounts of this compound under optimized conditions:

  • Optimal Temperature : 50 °C
  • Optimal pH : 6.0
  • Molecular Weight : Approximately 130 kDa
  • Km and Vmax for Inulin : 0.8 mg/mL and 50,000 U/mg respectively .

The purification process typically involves ammonium sulfate precipitation followed by ultrafiltration, achieving high activity recovery rates.

3.1 Hydrolysis Efficiency

In vitro studies demonstrate that this compound significantly enhances the hydrolysis of inulin compared to control groups without the enzyme. For example, a dose-response simulation indicated that as little as 50 this compound units (INU) can effectively promote fructan hydrolysis .

3.2 Health Benefits

Inulin and its hydrolysates have been associated with various health benefits:

  • Prebiotic Effects : They promote the growth of beneficial gut bacteria such as Bifidobacterium.
  • Cholesterol Binding : Fermented inulin hydrolysates have shown potential as cholesterol binders, which may aid in managing cholesterol levels .
  • Gastrointestinal Health : Inulin consumption is linked to improved gut health, reducing constipation and enhancing mineral absorption .

4.1 Antibacterial Properties

A study on this compound derived from Nocardiopsis species revealed its antibacterial activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. The enzyme demonstrated a minimum inhibitory concentration comparable to standard antibiotics such as tetracycline .

4.2 Functional Food Development

Research indicates that incorporating inulin into food products can enhance their nutritional profile by increasing dietary fiber content while also serving as a fat replacer. This dual functionality supports its use in formulating healthier food options .

5. Research Findings Summary Table

StudyMicroorganismOptimal ConditionsKey Findings
Microbial strains50 INU unitsEnhanced hydrolysis of fructans
Rhizopus oryzaepH 6.0, 50 °CHigh yield and activity recovery
NocardiopsisNot specifiedAntibacterial activity against several pathogens
BifidobacteriumNot specifiedCholesterol binding capacity

6. Conclusion

This compound is a versatile enzyme with significant biological activity that extends beyond mere carbohydrate hydrolysis. Its applications range from enhancing digestive health to serving as a functional ingredient in food products aimed at improving nutritional quality. Ongoing research continues to uncover additional benefits and optimize production methods, positioning this compound as a valuable tool in both health and industry.

Q & A

Basic Research Questions

Q. What experimental methods are used to determine inulinase activity in microbial cultures?

this compound activity is typically quantified using the 3,5-dinitrosalicylic acid (DNS) method, which measures reducing sugars (e.g., fructose or glucose) released during inulin hydrolysis. The reaction mixture includes enzyme extract, inulin substrate, and sodium acetate buffer (pH 5.5), incubated at 50°C for 15 minutes. Reducing sugars are detected spectrophotometrically at 592 nm after adding DNS reagent and boiling . Triplicate experiments are recommended to ensure reproducibility.

Q. How do researchers select substrates for solid-state fermentation (SSF) of this compound?

Substrates are chosen based on lignocellulosic content, cost, and compatibility with microbial strains. For example:

  • Copra waste (coconut oil cake) provides a carbon source for Streptomyces sp., achieving 131 U/gds this compound activity .
  • Banana shoot powder supports Nothophoma anigozanthi, yielding 0.733 U/gds via CCD-optimized SSF . Substrates are autoclaved, moisture-adjusted (e.g., 65%), and supplemented with nitrogen/phosphate sources .

Q. What factors are prioritized during media optimization for this compound production?

Key variables include:

  • Carbon/nitrogen sources : Soybean cake (0.057 g/gds) and peptone (22.5 g/L) enhance enzyme yield in Streptomyces and mutant strains .
  • Inorganic salts : MgSO₄·7H₂O (0.00063 g/gds) and (NH₄)₂SO₄ (0.00772 g/gds) significantly affect activity . Preliminary screening via Plackett-Burman design identifies critical factors before RSM optimization .

Advanced Research Questions

Q. How are statistical designs like RSM and CCD applied to optimize this compound production?

  • Plackett-Burman design screens 18+ variables (e.g., nutrients, pH) to eliminate insignificant factors .
  • Central Composite Design (CCD) models interactions between variables (e.g., substrate mass, inoculum volume) using quadratic equations. For example, CCD with Nothophoma anigozanthi achieved 0.733 U/gds activity, validated by ANOVA (R² = 0.9943) .
  • Software like Design-Expert 7.1.5 or Minitab 17.0 generates factorial and axial points for experimental runs .

Q. How to resolve contradictions in data during optimization (e.g., conflicting factor effects)?

Contradictions arise from nonlinear variable interactions. For instance:

  • Steepest ascent path analysis identifies directional adjustments for factors like peptone concentration and solution volume, balancing trade-offs between enzyme yield and inhibition .
  • ANOVA lack-of-fit tests distinguish model errors from experimental noise. For example, Mucor circinelloides showed reduced this compound activity at high NH₄H₂PO₄ concentrations due to catabolite repression, resolved by narrowing the factor range .

Q. What kinetic models describe this compound activity under varying substrate conditions?

  • Michaelis-Menten kinetics models hydrolysis rates, with Kₘ and Vₘₐₓ calculated via Lineweaver-Burk plots. Streptomyces sp. exhibited high model fitness (R² > 0.98) at optimized nutrient levels .
  • Baranyi and Cone models predict this compound production and sugar consumption in Aspergillus niger fermentations, validated using RMSE and AIC criteria .

Q. How do strain improvement techniques enhance this compound yield?

  • UV/chemical mutagenesis generates hyperproductive mutants. For example, mutant E12 achieved 3650 U/mL after irradiation, optimized via Taguchi DOE .
  • Phylogenetic analysis (16S rRNA/ITS sequencing) identifies strains like Mucor circinelloides BGPUP-9, which produced 23.56 IU/mL this compound under pH 6.0 .

Q. What methodologies compare free vs. immobilized this compound efficiency?

  • Activity retention assays measure immobilized enzyme stability across pH/temperature gradients. Aspergillus niger retained >80% activity on chitosan beads after 10 cycles .
  • TLC analysis verifies hydrolysis patterns (e.g., exo- vs. endo-inulinase action) in immobilized systems .

Q. How to scale up this compound production from shake-flask to bioreactor systems?

  • Agitation rate optimization prevents hyphal damage in fungi; Mucor circinelloides required 150 rpm for 23.55 IU/mL yield .
  • Oxygen transfer rates are monitored using dissolved oxygen probes, critical for aerobic fermenters .

Q. What statistical validation methods ensure model robustness in enzyme studies?

  • ANOVA F-tests (e.g., F = 200.53 vs. lack-of-fit F = 5.31) confirm model significance .
  • Predicted vs. adjusted R² alignment (e.g., 0.97 vs. 0.9894) ensures no overfitting .

Properties

CAS No.

9025-67-6

Molecular Formula

C51H69FeN6O9

Molecular Weight

966.0 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-7-hydroxy-2,4-dimethyl-7-(oxidoamino)hepta-3,5-dien-1-one;iron(3+)

InChI

InChI=1S/3C17H23N2O3.Fe/c3*1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4;/h3*5-11,13,16,18,20H,1-4H3;/q3*-1;+3

InChI Key

QHDCXTJBKHLQDX-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.[Fe+3]

Origin of Product

United States

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